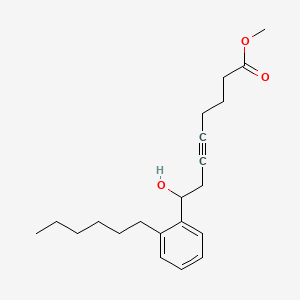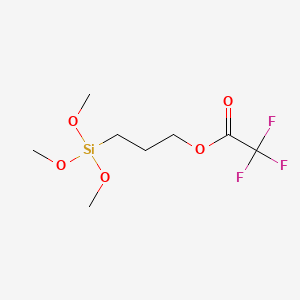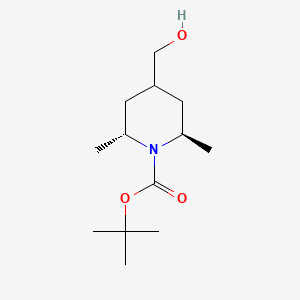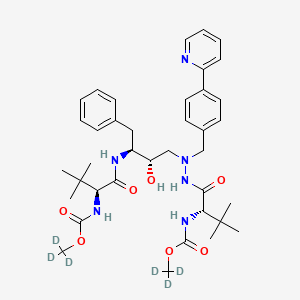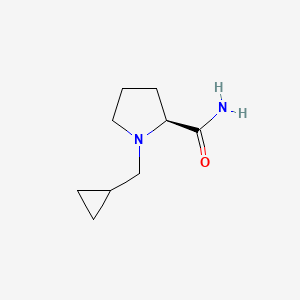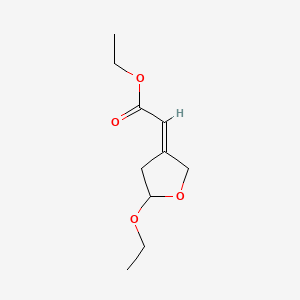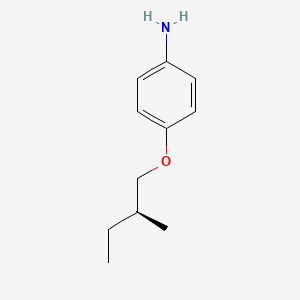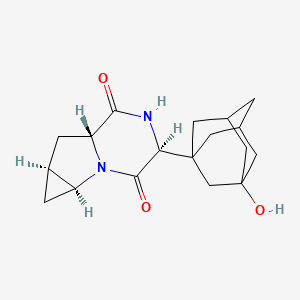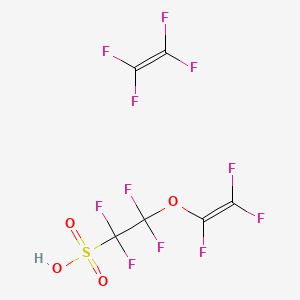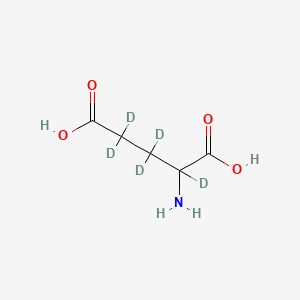
2,3,3,4,4-Pentadeuterioglutamic acid
Descripción general
Descripción
2,3,3,4,4-Pentadeuterioglutamic acid is a labelled form of DL-glutamic acid . Glutamic acid is a non-essential amino acid that acts as an excitatory neurotransmitter in the central nervous system . This compound is a deuterated version of glutamic acid where the hydrogens at positions 2, 3, 3, 4, and 4 are replaced by deuterium.
Molecular Structure Analysis
The molecular formula of 2,3,3,4,4-Pentadeuterioglutamic acid is C5H9NO4. As a deuterated compound, it has hydrogens at positions 2, 3, 3, 4, and 4 replaced by deuterium.Aplicaciones Científicas De Investigación
Aerosol Compound Analysis
A study by Jaoui et al. (2005) explored polar organic compounds in atmospheric particulate matter, focusing on secondary organic aerosol from hydrocarbons and nitrogen oxides. Derivatization techniques, including the use of 2,3,3,4,4-Pentadeuterioglutamic acid, were utilized to analyze these compounds by GC-MS. This research aids in identifying atmospheric tracers for aerosols originating from biogenic hydrocarbons.
Soil Remediation
In the realm of environmental science, Risco et al. (2016) discussed the use of electrokinetic soil flushing to remediate soil polluted with 2,4-dichlorophenoxyacetic acid. Their study evaluated the transport mechanisms of pollutants and their removal from soil, potentially involving processes related to 2,3,3,4,4-Pentadeuterioglutamic acid.
Pesticide Degradation
The degradation of pesticides, specifically 2,4-dichlorophenoxyacetic acid, by a Penicillium chrysogenum strain was studied by Ferreira-Guedes et al. (2012). This research is crucial for understanding how fungal strains can be used in bioremediation of herbicides in saline environments, possibly implicating 2,3,3,4,4-Pentadeuterioglutamic acid in such processes.
Biopharmaceutical and Biomedical Applications
A review article by Buescher & Margaritis (2007) provided insights into the production and applications of Polyglutamic Acid (PGA), a compound related to 2,3,3,4,4-Pentadeuterioglutamic acid. This review highlighted the use of PGA in drug delivery, medical adhesives, vaccines, and tissue engineering, emphasizing its significance in biotechnology.
Genetic and Biochemical Analysis
The study of genetic and biochemical disorders often involves compounds like 2,3,3,4,4-Pentadeuterioglutamic acid. For instance, Wortmann et al. (2009) analyzed 3-methylglutaconic aciduria, a disorder related to dysfunctional oxidative phosphorylation, which could potentially involve similar compounds in its metabolic pathways.
Propiedades
IUPAC Name |
2-amino-2,3,3,4,4-pentadeuteriopentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/i1D2,2D2,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUUTDBJXJRKMK-UXXIZXEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718716 | |
| Record name | (2,3,3,4,4-~2~H_5_)Glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3,4,4-Pentadeuterioglutamic acid | |
CAS RN |
14341-79-8 | |
| Record name | (2,3,3,4,4-~2~H_5_)Glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



